molecular formula C17H13ClFN3O4S B2960031 3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide CAS No. 1421475-98-0

3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B2960031
CAS RN: 1421475-98-0
M. Wt: 409.82
InChI Key: GHATXNHSPXRFOP-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a fluorophenoxy group, a methoxybenzenesulfonamide group, and a chloro group . These functional groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a fluorophenoxy group, a methoxybenzenesulfonamide group, and a chloro group . The exact structure and the positions of these groups on the pyrimidine ring would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, UV absorption, and mass spectrum, would need to be determined experimentally . These properties could provide important information for its synthesis, purification, and characterization.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Sulfonamide derivatives have been explored for their corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies offer insights into the adsorption behaviors and potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of infrastructure and machinery (Kaya et al., 2016).

Antitumor Applications

Research into sulfonamide derivatives containing functional groups like 5-fluorouracil and nitrogen mustard has yielded compounds with potent antitumor activity and low toxicity. These findings are significant for the development of new cancer therapies, highlighting the role of sulfonamide derivatives in medicinal chemistry as parent compounds for antitumor drugs (Huang et al., 2001).

Antimicrobial and Anticancer Evaluation

Sulfonamide compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Kumar et al., 2014).

Environmental Applications

The degradation and metabolism of sulfonylurea herbicides, including those containing fluorophenoxy pyrimidinyl and methoxybenzenesulfonamide groups, have been studied in flooded soil conditions. These studies are essential for understanding the environmental fate of such chemicals and assessing their impact on ecosystems (Kim et al., 2003).

Future Directions

Future research on this compound could involve detailed studies on its synthesis, characterization, biological activities, and potential applications in medicine. Given the wide range of pharmacological activities exhibited by compounds with similar functional groups , this compound could potentially be a valuable target for drug discovery and development.

properties

IUPAC Name

3-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c1-25-15-7-6-12(8-13(15)18)27(23,24)22-11-9-20-17(21-10-11)26-16-5-3-2-4-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHATXNHSPXRFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

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